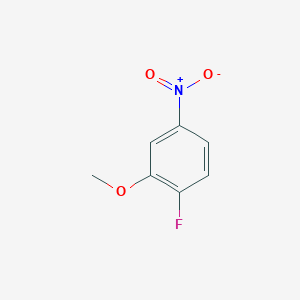

2-Fluoro-5-nitroanisole

Description

Significance in Organic Synthesis and Medicinal Chemistry Contexts

The primary significance of 2-fluoro-5-nitroanisole lies in its role as a precursor in the synthesis of more complex molecules with potential biological activity. cymitquimica.comchemimpex.com In organic synthesis, it serves as a foundational component, with its functional groups allowing for a variety of chemical transformations. The nitro group can be readily reduced to an amine, a key functional group in many pharmaceuticals, while the fluorine atom can influence the electronic properties and metabolic stability of the final product.

In the realm of medicinal chemistry, this compound has been investigated as an intermediate in the development of therapeutic agents. Research has shown its potential as a prophylactic agent against malaria, interfering with the growth and reproduction of the Plasmodium parasite. biosynth.com Its mechanism is thought to involve the inhibition of DNA, RNA, and protein synthesis in the host cell, leading to schizonticidal activity. biosynth.com Furthermore, this compound is an analog of chloroquine, a well-known anti-malarial drug. biosynth.com

The versatility of this compound also extends to its use in the synthesis of potential anti-cancer agents and antibiotics, where its unique structure contributes to the efficacy of the resulting drug formulations. chemimpex.com Its application is not limited to pharmaceuticals; it is also a key intermediate in the production of agrochemicals, such as herbicides and pesticides. chemimpex.comguidechem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 454-16-0 biosynth.com |

| Molecular Formula | C₇H₆FNO₃ biosynth.com |

| Molecular Weight | 171.13 g/mol biosynth.com |

| Boiling Point | 270.3 °C biosynth.com |

| Flash Point | 117.3 °C biosynth.com |

| Appearance | White to amber powder/crystal chemimpex.com |

Overview of Halogenated Nitroanisole Derivatives in Research

Halogenated nitroanisole derivatives, as a class of compounds, are of significant interest in chemical research and development. nih.gov The introduction of halogen atoms (such as fluorine, chlorine, bromine, and iodine) and nitro groups onto the anisole (B1667542) scaffold creates a diverse library of molecules with a wide range of chemical reactivities and potential applications. cymitquimica.comlookchem.comcymitquimica.com These compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. chemimpex.comnih.govresearchgate.net

The nature and position of the halogen and nitro substituents on the aromatic ring play a critical role in determining the molecule's chemical behavior. For instance, the fluorine atom in many derivatives enhances their utility in creating bioactive molecules due to its ability to improve metabolic stability and binding affinity. chemimpex.com The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution reactions, a fundamental process in organic synthesis. cymitquimica.comsci-hub.se

Research has explored various halogenated nitroanisole derivatives, including:

5-Fluoro-2-nitroanisole: Used in the development of anti-inflammatory and antimicrobial agents. chemimpex.com

2-Fluoro-4-nitroanisole: A compound used in the synthesis of other complex organic molecules. prepchem.com

2-Chloro-4-fluoro-5-nitroanisole and 3-Chloro-2-fluoro-5-nitroanisole: Examples of multi-halogenated derivatives that offer additional points for chemical modification. chemicalbook.combldpharm.com

2-Fluoro-5-iodonitrobenzene: A related halogenated nitroaromatic used in the synthesis of pharmaceuticals and in materials science. lookchem.com

The selective reduction of the nitro group in halogenated nitroaromatics to form halogenated anilines is a common and important transformation, as these anilines are valuable precursors for many industrial products. researchgate.netorganic-chemistry.org The challenge often lies in achieving high chemoselectivity, preserving the halogen substituent during the reduction process. researchgate.netorganic-chemistry.org The continued investigation into the synthesis and reactivity of halogenated nitroanisole derivatives promises to yield new and valuable molecules for a wide array of scientific and industrial applications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-2-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNKKZHZGDZSIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560464 | |

| Record name | 1-Fluoro-2-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-16-0 | |

| Record name | 1-Fluoro-2-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-2-methoxy-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 2-Fluoro-5-nitroanisole

The primary and most well-documented synthetic route to this compound involves the nucleophilic aromatic substitution of 2,4-difluoro-1-nitrobenzene with a methoxide (B1231860) source. chemicalbook.com This reaction is typically carried out in a suitable solvent such as toluene. chemicalbook.com

Another potential, though less detailed, pathway involves the nitration of an anisole (B1667542) derivative. This would be followed by halogenation to introduce the fluorine atom. However, the direct methoxylation of a difluoronitrobenzene is a more common and specific method for synthesizing the target compound.

Precursor Compounds and their Transformations to this compound

The key precursor for the most established synthesis of this compound is 2,4-difluoro-1-nitrobenzene . This compound undergoes a nucleophilic aromatic substitution reaction where one of the fluorine atoms is displaced by a methoxy (B1213986) group.

The transformation proceeds as follows:

Reactants : 2,4-difluoro-1-nitrobenzene and a methoxide source (e.g., from methanol (B129727) and a strong base).

Reaction : The methoxide ion attacks the carbon atom at the 2-position of the benzene (B151609) ring, leading to the displacement of the fluorine atom at that position. The nitro group at the 1-position and the remaining fluorine at the 4-position activate the ring towards this nucleophilic attack.

Product : this compound.

A detailed procedure involves dissolving 2,4-difluoro-1-nitrobenzene in a solvent like toluene, followed by the slow addition of methanol and a base such as potassium tert-butoxide at a controlled temperature. chemicalbook.com

Optimization of Reaction Conditions for Synthesis Efficiency

The efficiency of the synthesis of this compound from 2,4-difluoro-1-nitrobenzene can be significantly influenced by the reaction conditions. Key parameters for optimization include:

Temperature : The reaction is typically initiated at a low temperature (e.g., 0°C) during the addition of reagents to control the exothermic nature of the reaction. The temperature is then raised (e.g., to 20°C) to ensure the completion of the reaction. chemicalbook.com

Base : Potassium tert-butoxide is an effective base for generating the methoxide nucleophile from methanol. chemicalbook.com The controlled, portion-wise addition of the base is crucial for managing the reaction rate and temperature. chemicalbook.com

Solvent : Toluene is a commonly used solvent for this reaction. chemicalbook.com

Work-up Procedure : A thorough work-up, including washing with water and brine, followed by drying and solvent removal, is essential for isolating a pure product. chemicalbook.com Crystallization from a solvent like petroleum ether can be used for further purification, leading to high yields of the final product. chemicalbook.com

A specific example of an optimized process reports a high yield of 87.38%. chemicalbook.com

Chemo-, Regio- and Stereoselective Synthesis Approaches

The synthesis of this compound from 2,4-difluoro-1-nitrobenzene is an excellent example of a regioselective reaction.

Regioselectivity : The nucleophilic attack by the methoxide ion occurs preferentially at the 2-position rather than the 4-position. This is because the nitro group at the 1-position exerts a stronger electron-withdrawing effect on the ortho-position (position 2) compared to the para-position (position 4), making the former more susceptible to nucleophilic attack.

Chemoselectivity : In the context of more complex molecules, the principles of chemoselectivity would apply if other reactive functional groups were present that could potentially react with the methoxide. scribd.comjiwaji.edu However, in the direct synthesis from 2,4-difluoro-1-nitrobenzene, the primary consideration is regioselectivity.

Stereoselectivity : As the product, this compound, is an achiral molecule, stereoselectivity is not a factor in its synthesis.

In broader organic synthesis, achieving chemo-, regio-, and stereoselectivity is crucial for obtaining the desired product without the formation of unwanted isomers or byproducts. rsc.orglumenlearning.com For instance, in the reduction of a molecule containing multiple functional groups, a selective reducing agent might be chosen to reduce one group while leaving another intact. scribd.comjiwaji.edu While not directly applicable to the primary synthesis of this compound itself, these principles are fundamental in the subsequent use of this compound as a building block for more complex structures. lookchem.comchemimpex.com

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Aromatic Substitution (SNAr) Reactions

2-Fluoro-5-nitroanisole is a substrate well-suited for nucleophilic aromatic substitution (SNAr), a reaction pathway distinct from the more common SN1 and SN2 mechanisms. wikipedia.orgbyjus.com This reactivity stems from the electronic properties of the substituents on the benzene (B151609) ring. The SNAr mechanism generally involves a two-step process: the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. wikipedia.org

The rate and feasibility of SNAr reactions on an aromatic ring are heavily influenced by the nature and position of its substituents. In this compound, the interplay between the nitro group, the fluorine atom, and the methoxy (B1213986) group dictates its reactivity profile.

Nitro Group (NO₂): The nitro group is a powerful electron-withdrawing group. Its presence is crucial for activating the aromatic ring towards nucleophilic attack. wikipedia.org Positioned para to the fluorine leaving group, it effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, delocalizing the charge onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the rate-determining addition step. wikipedia.orglibretexts.org

Fluorine Atom (F): In the context of SNAr reactions, fluorine is an excellent leaving group. This is counterintuitive compared to SN1 and SN2 reactions where iodide and bromide are superior. The reactivity order for halogens in SNAr is F > Cl > Br > I. libretexts.orgmasterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Fluorine's high electronegativity strongly withdraws electron density from the ring via the inductive effect, making the carbon atom attached to it (the ipso-carbon) more electrophilic and susceptible to attack. libretexts.orgmasterorganicchemistry.com

Methoxy Group (OCH₃): The methoxy group, located ortho to the fluorine atom, is generally considered an electron-donating group through resonance. However, its effect is largely overshadowed by the powerful activating and directing influence of the nitro group.

The combined electronic effects of these substituents make the C1 position (attached to the fluorine) the primary site for nucleophilic attack.

Table 1: Influence of Substituents on the SNAr Reactivity of this compound

| Substituent | Position | Electronic Effect | Role in SNAr Reaction |

|---|---|---|---|

| Nitro (NO₂) | 5- (para to F) | Strong Electron-Withdrawing (Resonance & Inductive) | Activates the ring; stabilizes the Meisenheimer complex. wikipedia.org |

| Fluoro (F) | 2- | Strong Electron-Withdrawing (Inductive) | Activates the ring for attack and serves as the leaving group. libretexts.orgmasterorganicchemistry.com |

| Methoxy (OCH₃) | 1- | Electron-Donating (Resonance), Weakly Withdrawing (Inductive) | Its influence is subordinate to the dominant nitro group. |

The mechanism for the SNAr reaction of this compound proceeds via a well-established addition-elimination pathway.

Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electrophilic carbon atom bonded to the fluorine (the ipso-carbon). This breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org

Charge Stabilization: The negative charge of the Meisenheimer complex is delocalized across the ring system and, most importantly, onto the electron-withdrawing nitro group. The resonance structures show the charge being shared by the carbon atoms in the ortho and para positions relative to the site of attack, as well as the oxygen atoms of the nitro group. This delocalization is a key stabilizing factor for the intermediate. wikipedia.org

Elimination and Aromaticity Restoration: In the final step, the leaving group (fluoride ion, F⁻) is expelled from the ipso-carbon. This is a fast step that restores the aromaticity of the ring, resulting in the final substituted product. libretexts.orgmasterorganicchemistry.com

Reduction Chemistry of the Nitro Group

The nitro group of this compound can be chemically reduced to form an amine, a synthetically valuable transformation that provides access to various aniline (B41778) derivatives.

The conversion of the aromatic nitro group to an amine is a common and important reaction in organic synthesis. A key challenge is achieving this reduction selectively without affecting other functional groups on the molecule, such as the fluoro and methoxy groups.

Several reagents are known to selectively reduce aromatic nitro compounds in the presence of halides. stackexchange.com For instance, tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) is a classic and effective method for reducing nitroarenes to anilines while leaving aryl halides intact. stackexchange.com This method's selectivity makes it suitable for the conversion of this compound to 2-fluoro-5-aminoanisole (also known as 4-fluoro-3-methoxyaniline). Other metal-based systems can also achieve this transformation. kchem.org

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent/System | General Conditions | Selectivity Notes |

|---|---|---|

| SnCl₂·2H₂O | Ethanol, heat | Highly selective for the nitro group; does not affect aryl halides. stackexchange.com |

| Fe/HCl or Fe/NH₄Cl | Aqueous/alcoholic solvent, heat | Classic method, generally compatible with aryl halides. |

| Hydrazine Hydrate (N₂H₄·H₂O) | With a catalyst (e.g., Pd/C, Raney Ni), solvent | Effective reducing agent, conditions can be tuned for selectivity. researchgate.net |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic system | A mild reducing agent often used for nitro groups. |

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of nitro groups due to its efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. kchem.org

This process involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. For substrates like this compound, common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C). stackexchange.comresearchgate.net The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) under controlled temperature and pressure. The reaction proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product, 2-fluoro-5-aminoanisole. Careful selection of the catalyst and reaction conditions is important to ensure the selective reduction of the nitro group without causing hydrodehalogenation (loss of the fluorine atom).

Oxidation Chemistry

The oxidation chemistry of this compound is not extensively documented in scientific literature. The aromatic ring of this compound is highly electron-deficient due to the strong electron-withdrawing effects of both the nitro group and the fluorine atom. wikipedia.orgmasterorganicchemistry.com Aromatic rings that are electron-poor are generally resistant to electrophilic attack and oxidative processes, which typically target electron-rich systems.

Potential, though likely challenging, oxidation reactions could theoretically target the methoxy group's methyl substituent. However, such reactions would require harsh conditions that could compromise the stability of the entire molecule, particularly the nitro and fluoro substituents. Therefore, the compound is generally considered stable towards common oxidizing agents under standard conditions.

Radical Reactions and Single Electron Transfer (SET) Processes

The reactivity of nitroaromatic compounds, including this compound, is not limited to ionic pathways; they can also participate in radical reactions, often initiated by single electron transfer (SET). The nitro group is a key player in these processes due to its high electron affinity, which allows it to accept an electron to form a nitro radical anion.

Research into related nitroaromatic compounds has shown that they can be reduced by various agents, including biological molecules like catecholamine neurotransmitters, to form nitro anion radicals. nih.gov This process involves the transfer of a single electron to the nitro group, a reaction that can be detected by electron spin resonance (ESR) spectroscopy. nih.gov Under aerobic conditions, these nitro anion radicals can then transfer an electron to molecular oxygen, generating superoxide (B77818) radicals and hydrogen peroxide, thereby propagating a radical chain reaction. nih.gov

In the broader context of main group chemistry, donor-acceptor systems can undergo SET to form radical ion pairs. nih.govsemanticscholar.org While not specifically documented for this compound, analogous systems involving electron donors and acceptors are known to react via one-electron pathways. nih.gov The feasibility of such a process depends on the redox potentials of the donor and the acceptor. The presence of the electron-withdrawing nitro and fluoro substituents on the anisole (B1667542) ring would make this compound a potential electron acceptor in the presence of a suitable electron donor.

Furthermore, derivatives of similar structures, such as 2-fluoro-5-nitrophenyldiazonium, have been shown to undergo transformations involving radical intermediates, including radical C-H activation and arylation. nih.gov This highlights the potential for the fluoronitroaromatic core to participate in radical-mediated bond-forming reactions.

The table below summarizes the types of radical processes observed in analogous nitroaromatic systems, which could be relevant for predicting the reactivity of this compound.

| Radical Process | Initiating Step | Key Intermediates | Potential Outcome | Reference |

| Nitro Radical Anion Formation | Single Electron Transfer (SET) to the nitro group | Nitro radical anion, Donor radical cation | Further reaction with O₂, propagation of radical chains | nih.gov |

| Frustrated Lewis Pair (FLP) SET | Electron transfer from Lewis base to Lewis acid | Radical ion pairs | Homolytic activation of substrates | nih.govsemanticscholar.org |

| Radical C-H Activation/Arylation | Reaction with a radical initiator | Aryl radical | C-C bond formation | nih.gov |

Photochemical Transformations and Photosubstitution Reactions

Photochemical activation provides an alternative pathway for initiating reactions in nitroaromatic compounds. The absorption of light can promote the molecule to an excited state, altering its electronic distribution and enhancing its reactivity. For many donor-acceptor systems, visible light can induce a single-electron transfer (SET) to generate transient radical ion pairs where thermal SET is not feasible. nih.govrsc.org

This photoinduced SET is a key photochemical transformation. In systems analogous to this compound, light can provide the necessary energy to overcome the barrier for electron transfer from a donor molecule to the aromatic acceptor. nih.gov The resulting radical ion pair can then engage in subsequent chemical reactions that are not accessible under ground-state conditions. The light-dependency of these reactions provides a method to control the formation of radical intermediates. nih.gov

While specific studies on the photosubstitution reactions of this compound are not extensively detailed in the available literature, the principles of nucleophilic aromatic substitution (SNAr) on nitroaromatic compounds suggest that photochemical variants are possible. In photosubstitution reactions, the absorption of a photon can enhance the electrophilicity of the aromatic ring, facilitating the attack of a nucleophile and the displacement of a leaving group, such as the fluoride (B91410) ion. The efficiency and regioselectivity of such reactions would be governed by the nature of the excited state and the reaction conditions.

The potential for photoinduced SET in systems involving this compound is summarized below.

| Phenomenon | Description | Requirement | Resulting Species | Reference |

| Photoinduced SET | A single electron is transferred from a donor to the nitroaromatic compound upon absorption of light. | Visible light irradiation | Transient radical ion pairs | nih.govrsc.org |

Influence of Fluorine on Reaction Pathways and Selectivity

The presence of a fluorine atom on the aromatic ring of this compound has a profound influence on its chemical reactivity, reaction pathways, and selectivity compared to its non-fluorinated counterparts. This influence stems from the high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond.

A comparative study on the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) and trinitroanisole (TNAN) reveals significant effects of fluorine substitution. The study found that fluorine atoms decrease the thermal stability of the molecular structure. nih.govresearchgate.net The initial bond breakage, or "trigger bond," was shifted from the ortho-nitro group in TNAN to the para-nitro group situated between the two fluorine atoms in DFTNAN. nih.govresearchgate.net This indicates that fluorine alters the electronic landscape of the molecule, weakening specific bonds.

The decomposition pathway is also changed by fluorination. For DFTNAN, the initial step is the rupture of a C-NO₂ bond, leading to a massive release of heat that induces the opening of the benzene ring. nih.govresearchgate.net Fluorine-containing free radicals are generated as highly reactive intermediates during decomposition. researchgate.net Ultimately, the high stability of the C-F bond leads to the formation of fluorocarbons as final products. nih.govresearchgate.net

In addition to thermal stability, fluorine substitution can affect the accessibility of different reaction pathways. In nucleophilic substitution reactions, the highly electronegative fluorine atom activates the aromatic ring towards nucleophilic attack. However, it can also sterically hinder the approach of a nucleophile to an adjacent position. nih.gov Research on the reaction of F⁻ with ethyl iodide and its fluorinated analogue shows that fluorination on the β-carbon not only suppresses the E2 elimination pathway but also opens up new reaction channels, such as fluorine abstraction. nih.gov This demonstrates that fluorine can fundamentally alter reaction selectivity by making certain pathways more or less energetically favorable.

The key effects of fluorine substitution on the reactivity of nitroanisole derivatives are summarized in the table below, based on studies of closely related compounds.

| Property | Influence of Fluorine | Mechanism/Reason | Reference |

| Thermal Stability | Decreased | Alters the electronic structure, changing the "trigger bond" for decomposition. | nih.govresearchgate.net |

| Decomposition Pathway | Altered | Promotes ring opening after initial C-NO₂ bond scission; leads to fluorocarbon products. | nih.govresearchgate.net |

| Reaction Selectivity | Modified | Can suppress certain pathways (e.g., E2) and open new channels (e.g., fluorine abstraction). | nih.gov |

| Reactivity in SNAr | Activated Ring | The strong electron-withdrawing effect enhances the electrophilicity of the aromatic ring. | nih.gov |

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the precise structure of 2-Fluoro-5-nitroanisole by probing the magnetic properties of its atomic nuclei, particularly ¹H, ¹³C, and ¹⁹F.

Multi-nuclear NMR analysis provides a comprehensive picture of the molecular framework.

¹H NMR: The proton NMR spectrum gives information about the hydrogen atoms in the molecule. For this compound, the aromatic protons and the methoxy (B1213986) protons show distinct signals. A reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the methoxy group (-OCH₃) at approximately 3.98 ppm. google.com The aromatic protons appear as multiplets in the downfield region, typically between 7.17 and 7.89 ppm, due to the influence of the surrounding electron-withdrawing groups. google.com

¹³C NMR: The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The carbon of the methoxy group is expected to appear in the range of 55-60 ppm. The aromatic carbons will show a wide range of chemical shifts due to the varied electronic effects of the substituents. The carbon atom bonded to the fluorine (C-2) will appear as a doublet due to ¹JCF coupling. The carbons adjacent to the nitro group will be significantly deshielded, appearing at higher chemical shifts.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F is a highly sensitive NMR probe. researchgate.net The ¹⁹F NMR spectrum of this compound would show a single resonance, as there is only one fluorine atom. The chemical shift of this fluorine is highly sensitive to its electronic environment. researchgate.net This signal would likely be split into a multiplet due to coupling with the adjacent aromatic protons (³JHF).

| Proton Type | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Aromatic | 7.89 - 7.84 | Multiplet (m) | 2H | H-4, H-6 |

| Aromatic | 7.25 - 7.17 | Multiplet (m) | 1H | H-3 |

| Methoxy | 3.98 | Singlet (s) | 3H | -OCH₃ |

The chemical shifts observed in NMR spectra are directly correlated with the electronic environment of the nuclei.

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly deshields the ortho and para positions of the benzene (B151609) ring through both inductive and resonance effects. This causes the protons and carbons at these positions (H-4, H-6, C-4, C-5, C-6) to resonate at higher (downfield) chemical shifts.

Fluorine (-F): Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, which deshields adjacent nuclei. However, it also has an electron-donating resonance effect. Its influence is most pronounced on the carbon it is directly attached to (C-2), resulting in a large downfield shift and a characteristic large one-bond C-F coupling constant.

Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance, which tends to shield the ortho and para positions. However, its oxygen atom also has an inductive electron-withdrawing effect. The net effect influences the chemical shifts of the aromatic protons and carbons, with the protons of the methoxy group itself appearing as a distinct singlet in a relatively shielded region of the ¹H NMR spectrum. google.com

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of the molecular bonds, providing a functional group fingerprint of this compound.

FTIR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. Key functional groups in this compound have characteristic absorption bands.

NO₂ Vibrations: Aromatic nitro compounds display strong, characteristic bands for asymmetric and symmetric stretching, typically found near 1510-1530 cm⁻¹ and 1340-1360 cm⁻¹, respectively. google.com

C-F Vibrations: The C-F stretching vibration for aryl fluorides typically appears as a strong band in the 1250-1120 cm⁻¹ region.

C-O-C Vibrations: The anisole (B1667542) moiety gives rise to characteristic C-O-C stretching bands. An asymmetric stretch usually appears around 1250 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹.

Aromatic C=C and C-H Vibrations: Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. google.com Aromatic C-H stretching appears above 3000 cm⁻¹.

Raman spectroscopy is a complementary technique to FTIR. It relies on the inelastic scattering of monochromatic light. While IR activity requires a change in dipole moment during a vibration, Raman activity requires a change in polarizability.

The symmetric stretching of the nitro group (-NO₂) is often a very strong and easily identifiable band in the Raman spectrum.

The breathing modes of the benzene ring, which involve the symmetric expansion and contraction of the ring, typically produce strong Raman signals in the fingerprint region.

Bonds with higher polarizability, such as C=C bonds, generally show stronger Raman scattering than more polar bonds like C-O.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| -CH₃ Stretch (in -OCH₃) | 2950 - 2850 | Medium | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong | Medium-Strong |

| NO₂ Asymmetric Stretch | 1550 - 1510 | Strong | Medium |

| NO₂ Symmetric Stretch | 1360 - 1340 | Strong | Strong |

| C-O-C Asymmetric Stretch | 1280 - 1230 | Strong | Weak |

| C-F Stretch | 1250 - 1120 | Strong | Weak |

| C-O-C Symmetric Stretch | 1050 - 1020 | Medium | Medium |

For a complex molecule like this compound, many vibrational modes are coupled, meaning a single absorption band may result from a combination of stretching and bending motions of different parts of the molecule. Normal Coordinate Analysis (NCA) is a computational method used to provide a detailed assignment of these complex vibrational spectra. ias.ac.in

NCA, often performed using Density Functional Theory (DFT) calculations, breaks down each normal mode of vibration into contributions from various internal coordinates (bond stretches, angle bends, etc.). The result is presented as a Potential Energy Distribution (PED), which quantifies the percentage contribution of each internal coordinate to a given vibrational mode. ias.ac.inasianpubs.org This analysis allows for an unambiguous assignment of observed spectral bands, moving beyond simple functional group correlations to understand the precise nature of each molecular vibration. nih.gov For instance, a band in the 1300-1200 cm⁻¹ region might be shown by a PED analysis to be a mixture of C-F stretching, C-O stretching, and aromatic ring vibrations, rather than a pure vibration of a single bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For aromatic compounds like this compound, this method reveals the influence of various functional groups on the electronic absorption properties of the benzene ring.

The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the aromatic system, significantly influenced by the methoxy (-OCH₃), nitro (-NO₂), and fluoro (-F) substituents. The primary electronic transitions observed are of the π → π* and n → π* type.

π → π Transitions:* These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. In aromatic systems, these are typically responsible for strong absorption bands. For nitroaromatic compounds, absorption bands are often observed in the UV region. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the benzene ring leads to an intramolecular charge transfer character in some of these transitions, which can cause a bathochromic (red) shift, moving the absorption to longer wavelengths.

n → π Transitions:* These transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the nitro and methoxy groups) to π* antibonding orbitals. These transitions are generally of lower intensity compared to π → π* transitions.

The absorption properties of substituted nitrobenzenes are well-documented. For instance, nitrobenzene (B124822) itself exhibits absorption maxima around 250-280 nm. The presence of substituents on the benzene ring alters the energy of the molecular orbitals, thereby shifting the absorption maxima. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group in this compound is expected to result in distinct absorption bands.

| Transition Type | Typical Wavelength Range for Nitroaromatics (nm) | Expected Influence of Substituents on this compound |

|---|---|---|

| π → π | 250 - 350 | Strong absorption, likely red-shifted due to charge transfer character enhanced by -OCH₃ and -NO₂ groups. |

| n → π | 300 - 400 | Weak absorption, may be observed as a shoulder on the more intense π → π* band. |

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound (molar mass: 171.13 g/mol ), techniques like Electron Ionization (EI) MS provide detailed fragmentation patterns that serve as a molecular fingerprint. nih.gov

Upon ionization in the mass spectrometer, this compound forms a molecular ion (M⁺•) with an m/z value corresponding to its molecular weight. This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic ions. The analysis of these fragment ions provides valuable structural information.

Key expected fragmentation pathways for this compound include:

Loss of a Nitro Group: A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a nitro radical (•NO₂) (mass = 46). This would produce a fragment ion at m/z 125.

Loss of a Methyl Radical: Cleavage of the O-CH₃ bond can lead to the loss of a methyl radical (•CH₃) (mass = 15), resulting in a fragment ion at m/z 156.

Loss of Formaldehyde (B43269): A rearrangement reaction could lead to the elimination of formaldehyde (CH₂O) (mass = 30) from the methoxy group, yielding a fragment at m/z 141.

Loss of Nitric Oxide: The molecular ion may lose nitric oxide (NO) (mass = 30) to form a fragment at m/z 141.

Loss of Fluorine: Fragmentation involving the carbon-fluorine bond could result in the loss of a fluorine radical (•F) (mass = 19), although this bond is typically strong.

| Fragment Ion (Loss from Molecular Ion) | Mass of Neutral Loss (Da) | Expected m/z of Fragment Ion | Plausible Fragmentation Pathway |

|---|---|---|---|

| [M - CH₃]⁺ | 15 | 156 | Cleavage of the O-CH₃ bond. |

| [M - NO]⁺ | 30 | 141 | Loss of nitric oxide. |

| [M - CH₂O]⁺ | 30 | 141 | Rearrangement and loss of formaldehyde. |

| [M - NO₂]⁺ | 46 | 125 | Cleavage of the C-NO₂ bond. |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance of accuracy and computational cost for studying the electronic structure of molecules. iosrjournals.orgnih.gov Calculations for 2-Fluoro-5-nitroanisole and its analogs are often performed using functionals like B3LYP with basis sets such as 6-31G(d,p) to achieve reliable results. researchgate.netnih.gov

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. google.com For substituted anisoles, DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles. While specific optimized parameters for this compound are not detailed in the available literature, data from the closely related compound 5-chloro-2-nitroanisole (B32773), calculated at the B3LYP level, provides a representative view of the molecular structure. researchgate.net The substitution of chlorine with fluorine would be expected to cause minor changes in the bond lengths and angles of the benzene (B151609) ring and attached functional groups.

| Parameter | Atom Pair/Trio | Typical Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-NO₂ | ~1.48 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Length | O-CH₃ | ~1.43 Å |

| Bond Angle | C-C-F | ~119° |

| Bond Angle | C-C-NO₂ | ~118° |

| Bond Angle | C-O-CH₃ | ~117° |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.com

For the analogous compound 5-chloro-2-nitroanisole, DFT calculations determined the HOMO-LUMO energy gap to be approximately 3.92 eV. researchgate.net This value suggests a stable but reactive molecule, with the energy gap influencing its electronic absorption properties. researchgate.net Similar calculations for this compound would yield specific energy values that reflect the electronic influence of the fluorine atom.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -7.35 |

| ELUMO | -3.43 |

| Energy Gap (ΔE) | 3.92 |

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to predict the reactive behavior of a molecule. chemrxiv.orgmdpi.com It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge distribution. Red areas signify negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. nih.govmdpi.com

In studies of 5-chloro-2-nitroanisole, the MESP map shows that the most negative potential sites are localized on the oxygen atoms of the nitro group, identifying them as primary centers for electrophilic interaction. researchgate.net Conversely, positive potential is found around the hydrogen atoms of the benzene ring. researchgate.net For this compound, a similar MESP map would be expected, with the highly electronegative oxygen and fluorine atoms creating strong negative potential regions, thereby guiding the approach of electrophiles.

Fukui functions provide a quantitative measure of the reactivity of different atomic sites within a molecule. scm.com Derived from DFT, these functions identify which atoms are most likely to accept or donate electrons. frontiersin.orgsemanticscholar.org The function f+ relates to reactivity towards a nucleophilic attack (electron acceptance), while f- indicates reactivity towards an electrophilic attack (electron donation). faccts.de

Analysis of 5-chloro-2-nitroanisole using Fukui functions corroborates the findings from MESP analysis, distinguishing the specific nucleophilic and electrophilic centers within the molecule. researchgate.net For this compound, the carbon atom attached to the fluorine and the carbon atoms ortho and para to the nitro group would be key sites of interest for nucleophilic attack, while the oxygen atoms of the nitro group would be the predicted sites for electrophilic attack.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, allowing researchers to map out reaction pathways and identify transient species like intermediates and transition states. digitellinc.commdpi.com

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to proceed. researchgate.net Computational methods can identify the geometry of these short-lived states and calculate their energy, known as the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, including regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the specific spatial arrangement of the products). These predictions are typically achieved by using quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction pathways.

The process involves identifying the possible transition states for a given reaction. The relative energies of these transition states are then calculated. According to transition state theory, the reaction pathway with the lowest energy barrier will be the most favorable, thus determining the major product. For instance, in electrophilic aromatic substitution reactions, computational models can calculate the activation energies for an electrophile attacking different positions on the aromatic ring of a molecule like this compound. The position with the lowest activation energy is the predicted site of reaction. Similarly, by comparing the energies of transition states leading to different stereoisomers, the stereochemical outcome of a reaction can be predicted. rsc.orgnih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern technologies like optical computing, data storage, and optical communication. uobasrah.edu.iq Organic molecules that possess both electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant NLO properties. The structure of this compound, with its electron-donating methoxy (B1213986) group (-OCH₃) and electron-withdrawing nitro group (-NO₂) on a benzene ring, suggests it may have potential as an NLO material.

Computational chemistry, particularly DFT, is a key method for predicting the NLO response of molecules. The key parameters that quantify a molecule's NLO properties are the polarizability (α) and the first hyperpolarizability (β). nih.gov These properties describe how the electron cloud of a molecule is distorted by an external electric field. High values of β are indicative of a strong second-order NLO response. mdpi.com

While specific NLO data for this compound is not available, a study on the closely related compound 5-chloro-2-nitroanisole provides valuable insight. Using DFT calculations with the B3LYP functional and 6-31G(d,p) basis set, the first hyperpolarizability of 5-chloro-2-nitroanisole was calculated. The high calculated value suggests that this class of compounds are good candidates for NLO materials. researchgate.net The study highlights that the intramolecular charge transfer from the donor to the acceptor group is responsible for the NLO features. nih.gov

Table 1: Predicted Non-Linear Optical (NLO) Properties of 5-chloro-2-nitroanisole Data based on a study of a structurally similar compound.

| Property | Calculated Value |

|---|---|

| First Hyperpolarizability (β) | 2.12 x 10-30 esu |

Source: Adapted from research on 5-chloro-2-nitroanisole. researchgate.net

Analysis of Global Reactivity Descriptors

Global reactivity descriptors, derived from conceptual DFT, are essential for understanding the chemical reactivity and stability of a molecule. nih.gov These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key global reactivity descriptors include:

HOMO and LUMO Energies : The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons.

Energy Gap (ΔE) : The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of molecular stability. A smaller gap suggests higher reactivity. mdpi.com

Ionization Potential (I) and Electron Affinity (A) : These can be approximated by the energies of the HOMO and LUMO, respectively (I ≈ -EHOMO, A ≈ -ELUMO).

Chemical Hardness (η) : A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive than hard molecules.

Electrophilicity Index (ω) : Measures the energy stabilization when a molecule acquires additional electronic charge. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ - (I + A) / 2).

A comprehensive theoretical study on 5-chloro-2-nitroanisole provides calculated values for these descriptors, which serve as a reliable reference for understanding the reactivity of this compound. researchgate.net

Table 2: Calculated Global Reactivity Descriptors for 5-chloro-2-nitroanisole Data based on a study of a structurally similar compound.

| Descriptor | Calculated Value (eV) |

|---|---|

| EHOMO | -8.73 |

| ELUMO | -4.81 |

| Energy Gap (ΔE) | 3.92 |

| Ionization Potential (I) | 8.73 |

| Electron Affinity (A) | 4.81 |

| Chemical Hardness (η) | 1.96 |

| Chemical Softness (S) | 0.51 |

| Electrophilicity Index (ω) | 15.14 |

Source: Adapted from research on 5-chloro-2-nitroanisole. researchgate.net

The relatively small energy gap and high electrophilicity index suggest that the molecule is significantly reactive. researchgate.net

Correlation of Theoretical Data with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models by comparing calculated data with experimental results. This correlation ensures that the computational methods accurately represent the real-world properties of the molecule. ekb.egresearchgate.net

For molecules like this compound, a common approach is to compare theoretical vibrational spectra with experimental Fourier-Transform Infrared (FTIR) and FT-Raman spectra. In the study of 5-chloro-2-nitroanisole , researchers performed a complete vibrational analysis using DFT calculations. researchgate.net The calculated frequencies and intensities of the vibrational modes were then compared to the experimental spectra. A good agreement between the theoretical and experimental data validates the calculated molecular geometry and electronic structure. researchgate.net

Other examples of such correlations include:

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical values can be directly compared to experimental NMR data. asrjetsjournal.org

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule, which correspond to absorption peaks in an experimental UV-Vis spectrum. mdpi.com

Structural Analysis : The optimized molecular geometry from DFT calculations can be compared with data from single-crystal X-ray diffraction (XRD) experiments, providing a direct check of calculated bond lengths and angles. elsevierpure.com

These correlations are fundamental for confirming the accuracy of the computational models used to predict properties that are difficult or impossible to measure experimentally, such as transition state energies or NLO properties. ekb.eg

Applications As a Key Intermediate in Chemical Synthesis

Role in Pharmaceutical Synthesis

2-Fluoro-5-nitroanisole is a significant starting material in the synthesis of various pharmaceutical compounds. The presence of the fluorine atom is particularly noteworthy, as the incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability.

Development of Novel Drug Candidates

This compound is a key building block in medicinal chemistry for the development of fluorinated drug candidates. atomfair.com It is particularly utilized in the synthesis of kinase inhibitors and antimicrobial agents. atomfair.com The strategic placement of the fluoro and nitro groups on the anisole (B1667542) ring provides reactive sites for further molecular elaboration, enabling the construction of complex drug scaffolds. Research in drug discovery frequently employs this compound as a versatile intermediate to generate libraries of novel compounds for biological screening. arborpharmchem.com

Precursor to Biologically Active Molecules

This compound serves as a precursor in the synthesis of a range of biologically active molecules. guidechem.com For instance, it is used as an intermediate in the synthesis of insulin-like growth factor-1 receptor inhibitors, which are being investigated for their potential in cancer therapy. Additionally, it is an intermediate in the synthesis of "ostinib," highlighting its role in the development of targeted therapies. The nitro group can be readily reduced to an amine, which then serves as a handle for a variety of coupling reactions to build the final active pharmaceutical ingredient.

Application in Agrochemical Development

The structural motifs derived from this compound are prevalent in modern agrochemicals. The introduction of fluorine into pesticides and herbicides can lead to increased efficacy and selectivity.

Synthesis of Herbicides, Pesticides, and Fungicides

While direct synthesis pathways from this compound are proprietary, the closely related derivative, 2-fluoro-5-nitroaniline (B1294389), is a known starting material for a variety of herbicides. google.com These include compounds such as tetrahydrophthalimides, hydantoins, and urazoles. google.com Furthermore, 2-fluoro-5-nitroaniline is a key intermediate for the synthesis of fungicides, including triazolinone and tetraoline ketone-based sterilizing agents. guidechem.com Given that this compound can be readily converted to 2-fluoro-5-nitroaniline, its importance in the agrochemical industry is significant.

Building Block in Fine Chemical Manufacturing

In the broader chemical industry, this compound is recognized as a valuable building block for the production of a variety of fine chemicals. guidechem.com Its utility stems from the ability to selectively transform the nitro and fluoro groups to introduce other functionalities. This makes it a versatile starting material for multi-step syntheses of complex organic molecules. One of the notable applications in this sector is in the production of dyestuffs, where the chromophoric properties of the nitroaromatic system can be modified and enhanced. wikipedia.org

Derivatization for Specialty Chemicals and Advanced Materials

The reactivity of this compound also extends to the synthesis of specialty chemicals and advanced materials. It is employed in the creation of fluorinated liquid crystals and various electronic materials. atomfair.com The incorporation of the fluorinated moiety can impart desirable properties such as thermal stability and specific electronic characteristics to the final materials. atomfair.comguidechem.com Furthermore, its role as an intermediate for specialty dyes highlights its versatility in producing compounds with specific optical properties. guidechem.com

Interactive Data Table: Applications of this compound and its Derivatives

| Sector | Application Area | Specific Examples of Synthesized or Related Compounds | Reference |

| Pharmaceutical | Novel Drug Candidates | Kinase inhibitors, Antimicrobial agents | atomfair.com |

| Pharmaceutical | Precursor to Biologically Active Molecules | Insulin-like growth factor-1 receptor inhibitors, Ostinib intermediate | |

| Agrochemical | Herbicides | Tetrahydrophthalimides, Hydantoins, Urazoles (from 2-fluoro-5-nitroaniline) | google.com |

| Agrochemical | Fungicides | Triazolinone and Tetraoline ketone sterilizing agents (from 2-fluoro-5-nitroaniline) | guidechem.com |

| Fine Chemicals | Building Block | Dyestuffs | guidechem.comwikipedia.org |

| Specialty Chemicals | Advanced Materials | Fluorinated liquid crystals, Electronic materials | atomfair.com |

| Specialty Chemicals | Dyes | Specialty Dyes | guidechem.com |

Antimicrobial and Antifungal Research Applications

Extensive literature searches for the direct application of this compound as a key intermediate in the synthesis of novel antimicrobial and antifungal agents with subsequent biological evaluation have not yielded specific research studies. While the broader classes of compounds containing fluoro and nitro functional groups, such as certain benzimidazoles, triazoles, and quinolines, are well-documented for their antimicrobial properties, a direct lineage from this compound to new, tested antimicrobial or antifungal compounds is not readily apparent in the available scientific literature.

The presence of a fluorine atom and a nitro group on an aromatic ring are features known to influence the biological activity of molecules. Fluorine substitution can enhance metabolic stability and binding affinity, while nitroaromatic compounds are known for their diverse pharmacological effects, including antimicrobial action. However, research specifically leveraging the this compound scaffold for the development of new antimicrobial or antifungal therapeutics with detailed efficacy data appears to be a niche area with limited published findings.

Therefore, a data table of detailed research findings on antimicrobial and antifungal compounds synthesized directly from this compound cannot be provided at this time due to the absence of specific studies in the reviewed literature. Further research in this specific area would be necessary to identify and characterize the potential of this compound as a precursor for new antimicrobial and antifungal agents.

Future Research Directions and Unexplored Potential

Development of Sustainable Synthetic Routes

The pursuit of environmentally benign synthetic methodologies for producing 2-fluoro-5-nitroanisole is a primary focus of future research. Traditional synthesis often involves harsh reagents and generates substantial waste. chemistryjournals.net Green chemistry principles are being applied to develop more sustainable alternatives. chemistryjournals.net Key areas of development include the use of safer solvents, such as ionic liquids or water, to replace volatile organic compounds. chemistryjournals.net One common route to anisole (B1667542) derivatives involves the reaction of a corresponding phenol (B47542) with a methylating agent. For this compound, this would typically start from 2-fluoro-5-nitrophenol. chemicalbook.com Another established synthetic pathway is the nucleophilic aromatic substitution on 2,4-difluoronitrobenzene (B147775) with a methoxide (B1231860) source. chemicalbook.com

Future sustainable approaches aim to improve upon these methods. This includes exploring biocatalysis, microwave-assisted synthesis, and flow chemistry to enhance efficiency and reduce environmental impact. chemistryjournals.net For instance, enzymatic processes could offer high selectivity under mild conditions, while continuous flow reactors can improve safety and control over reaction parameters, leading to higher yields and purity. chemistryjournals.netacsgcipr.org The goal is to create processes with high atom economy, minimizing waste and energy consumption. chemistryjournals.net

Advanced Catalyst Design for Transformations

The chemical reactivity of this compound, particularly the reduction of its nitro group, is a gateway to a wide array of valuable derivatives. The development of advanced catalysts is crucial for achieving selective and efficient transformations. Catalytic hydrogenation is a common and efficient method for reducing nitro groups, often employing precious metal catalysts like palladium on carbon (Pd/C) or Raney nickel. acsgcipr.orgcommonorganicchemistry.com

Future research is directed towards designing more sophisticated and sustainable catalysts. This includes the development of catalysts based on earth-abundant metals like iron, which are more environmentally acceptable than precious metals. acsgcipr.org Nanocatalysis offers another promising frontier, with precisely engineered nanoparticles providing high activity and selectivity. rsc.org For instance, bimetallic nanoparticles or catalysts supported on novel materials like graphene could lead to enhanced performance in the hydrogenation of the nitro group or in activating the C-F bond for cross-coupling reactions. The aim is to develop highly active, selective, and recyclable catalysts that operate under mild conditions. acsgcipr.orgmdpi.com

Exploration of Novel Reaction Pathways

Beyond established transformations, there is considerable potential in exploring novel reaction pathways for this compound. The presence of multiple functional groups—fluoro, nitro, and methoxy (B1213986)—on the aromatic ring makes it a versatile substrate for new chemical reactions. A novel Sanger-type reagent, 2-fluoro-5-nitrophenyldiazonium, highlights the potential for activating the fluorine atom for nucleophilic aromatic substitution under mild, base-free conditions, which can be followed by various transformations of the diazonium group. nih.gov

Future explorations could involve leveraging the unique electronic properties of the molecule in photocatalysis or electrochemistry to drive reactions that are not feasible under thermal conditions. researchgate.net These methods can generate highly reactive intermediates, opening doors to new C-C and C-X (where X is a heteroatom) bond-forming reactions. Multicomponent reactions, where this compound acts as a key building block to construct complex molecular architectures in a single step, also represent a significant area for future investigation.

Interdisciplinary Applications in Materials Science

The distinct electronic and physical properties of this compound make it an intriguing candidate for applications in materials science. Fluorinated aromatic compounds are known to be valuable in creating liquid crystals and electronic materials. atomfair.com The combination of the electron-withdrawing nitro group and the highly electronegative fluorine atom can impart useful characteristics to larger molecules and polymers.

Future research will likely focus on incorporating the this compound moiety into advanced materials. This could include the synthesis of novel polymers with high thermal stability, specific dielectric properties, or nonlinear optical activity. In the field of organic electronics, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the fluorine atom can enhance metabolic stability and the nitro group can be transformed to tune electronic properties. atomfair.com

Biological Activity Spectrum Expansion and Mechanism of Action Studies

Nitroaromatic compounds are a well-established class of therapeutic agents with a broad range of pharmacological properties, including antibacterial, antiprotozoal, and anticancer activities. researchgate.netscielo.br The biological activity of these compounds is often linked to the reductive bioactivation of the nitro group by nitroreductase enzymes, which are present in various pathogens but not in mammals. nih.govmdpi.com This reduction process can lead to the formation of toxic reactive intermediates that damage cellular macromolecules like DNA. nih.govencyclopedia.pub

While this compound itself is primarily an intermediate, its derivatives hold unexplored potential as new bioactive agents. atomfair.comguidechem.com Future research should involve the synthesis of compound libraries based on the this compound scaffold and screening them for a wide spectrum of biological activities. nih.gov For any promising candidates, detailed mechanism of action studies will be essential to understand how they exert their effects at a molecular level, for instance, by identifying their specific cellular targets. nih.govnih.gov This could lead to the development of new drugs for various diseases, leveraging the unique properties conferred by the fluoro and nitro substituents. encyclopedia.pubnih.gov

Table of Compounds Mentioned

| Compound Name |

| This compound |

| 2,4-Difluoronitrobenzene |

| 2-Fluoro-5-nitrophenol |

| 2-Fluoro-5-nitrophenyldiazonium |

Q & A

What are the optimal synthetic routes for 2-fluoro-5-nitroanisole, and how do competing reaction pathways affect regioselectivity?

Basic Research Question

A common synthesis involves nitration of fluorinated anisole derivatives. For example, nitration of 3-fluoroanisole under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) may yield this compound. However, competing ortho/para-directing effects of the methoxy (-OCH₃) and fluorine groups can lead to mixed regioisomers. To minimize byproducts, precise temperature control and stoichiometric adjustments of nitrating agents are critical .

Advanced Research Question

Regioselectivity challenges arise due to the electron-withdrawing fluorine substituent and electron-donating methoxy group. Computational studies (e.g., DFT calculations) can predict the dominant reaction pathway by analyzing transition-state energies. Experimental validation via HPLC or GC-MS is required to quantify isomer ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.